molecular formula C12H10FNO3 B8196403 2-Fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one

2-Fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one

Cat. No.: B8196403
M. Wt: 235.21 g/mol
InChI Key: YFQDXHODXTURHY-UHFFFAOYSA-N
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Description

2-Fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one (CAS No. 2676867-54-0) is a fluorinated nitro-substituted indacenone derivative. Its core structure consists of a bicyclic system (tetrahydro-s-indacene) with a ketone group at position 1, a fluorine atom at position 2, and a nitro group at position 7. This compound is primarily utilized as a building block in pharmaceutical and chemical synthesis, with suppliers such as Ambeed, Inc. and AiFChem offering it for research purposes .

Properties

IUPAC Name

2-fluoro-8-nitro-3,5,6,7-tetrahydro-2H-s-indacen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c13-9-5-7-4-6-2-1-3-8(6)11(14(16)17)10(7)12(9)15/h4,9H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQDXHODXTURHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C(=O)C(C3)F)C(=C2C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of the nitro group into the indacene framework.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Cyclization: Formation of the tetrahydro-s-indacenone core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one can undergo various chemical reactions, including:

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Replacement of the fluorine atom with other substituents.

    Oxidation: Further oxidation of the indacene core.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation or use of reducing agents like tin(II) chloride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

    Oxidation: Use of oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: Formation of 2-Fluoro-8-amino-3,5,6,7-tetrahydro-s-indacen-1(2H)-one.

    Substitution: Formation of various substituted indacenes.

    Oxidation: Formation of oxidized indacene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a probe for studying biological processes involving nitro and fluorine groups.

    Medicine: Potential use in drug discovery and development due to its unique structural features.

    Industry: Use in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one would depend on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical differences between the target compound and its analogues:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
2-Fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one (Target) F (C2), NO₂ (C8) C₁₂H₁₀FNO₃ 235.21* Building block; potential inflammasome studies
2-Fluoro-2-methyl-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one F, CH₃ (C2), NO₂ (C8) C₁₃H₁₂FNO₃ 249.24 Enhanced steric bulk; commercial availability
8-Amino-3,5,6,7-tetrahydro-s-indacen-1(2H)-one NH₂ (C8) C₁₁H₁₃NO 187.23 Reduced nitro group; synthetic intermediate
Deuterated MCC950 analogues (e.g., dideuterated) Deuterium substitutions Varies Varies NLRP3 inflammasome inhibition (IC₅₀ = 8 nM)

*Calculated based on molecular formula.

Physicochemical Properties

  • NMR Data: The 8-amino analogue exhibits distinct NMR signals (e.g., δ 6.49 ppm for aromatic protons), contrasting with the nitro-substituted target compound, which would show deshielded signals due to the electron-withdrawing nitro group .
  • Stability: The fluorine atom in the target compound enhances metabolic stability compared to non-fluorinated analogues, a feature leveraged in drug design.

Biological Activity

2-Fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one is a synthetic organic compound characterized by its unique indacenone structure. This compound has garnered attention in scientific research due to its potential biological activities attributed to the presence of a nitro group and a fluorine substituent. The molecular formula of this compound is C₁₂H₁₁FNO₃, with a molecular weight of 235.21 g/mol.

Chemical Structure and Properties

The structural features of this compound include:

  • Indacenone Framework : A fused bicyclic system.
  • Functional Groups : Nitro group at the 8-position and fluorine at the 2-position.

These characteristics influence its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₁FNO₃
Molecular Weight235.21 g/mol
Purity>95% for research applications

Biological Activity

Preliminary studies indicate that this compound may exhibit various biological activities, particularly in areas such as antimicrobial and anticancer properties. The following subsections detail its potential applications based on existing research.

Antimicrobial Activity

Compounds with similar structures have been investigated for their antimicrobial properties. The inclusion of the nitro group is often associated with enhanced activity against various pathogens. For instance:

  • Antimicrobial Properties : Related compounds have shown effectiveness against M. tuberculosis and other bacterial strains. The specific activity of this compound against these pathogens requires further investigation.

Anticancer Potential

Research on related indacenones has indicated potential anticancer properties. The mechanisms may involve:

  • Inhibition of Tumor Cell Growth : Similar compounds have been evaluated for their effects on tumor cell lines. The specific effects of this compound on various cancer cell lines remain to be elucidated.

The synthesis of this compound involves several steps including nitration and fluorination . Understanding its mechanism of action is crucial for its application in medicinal chemistry:

  • Potential Targets : It may interact with enzymes or receptors involved in disease processes.

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